Technical Profile: Ethyl 2-(4-cyanopyridin-3-yl)acetate (CAS 3423-46-9)
Technical Profile: Ethyl 2-(4-cyanopyridin-3-yl)acetate (CAS 3423-46-9)
Introduction
Ethyl 2-(4-cyanopyridin-3-yl)acetate (CAS 3423-46-9) is a specialized heterocyclic building block widely utilized in the synthesis of fused pyridine systems, particularly 1,6-naphthyridines . Structurally, it consists of a pyridine ring substituted at the 3-position with an ethyl acetate moiety (–CH₂COOEt) and at the 4-position with a nitrile group (–CN).
This bifunctional arrangement—combining an acidic methylene group (activated by the ester and the electron-deficient pyridine ring) with an electrophilic nitrile—makes it an ideal precursor for Thorpe-Ziegler cyclizations and condensation reactions. It serves as a critical intermediate in the discovery of kinase inhibitors, antibacterial agents, and topoisomerase inhibitors.
Physicochemical Properties
The following data consolidates experimental and predicted properties for CAS 3423-46-9.
| Property | Value | Note |
| Chemical Formula | C₁₀H₁₀N₂O₂ | - |
| Molecular Weight | 190.20 g/mol | - |
| Appearance | Light yellow solid / Crystalline powder | - |
| Melting Point | 47 – 53 °C | Experimental [1] |
| Boiling Point | ~201 °C (at 760 mmHg) | Predicted |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM | Low solubility in water |
| pKa (C-H) | ~18–20 | Estimated (Active methylene) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) | Moisture sensitive |
Synthetic Utility & Mechanism
The core value of this compound lies in its ability to undergo cyclization to form 1,6-naphthyridine scaffolds. The relative positioning of the acetate and cyano groups allows for facile ring closure under basic conditions or in the presence of dielectrophiles.
Synthesis of the Core Molecule (CAS 3423-46-9)
While several routes exist, the most robust laboratory scale synthesis involves the Malonate Displacement Method starting from 3-bromo-4-cyanopyridine. This avoids the use of highly unstable lithiated intermediates required for direct carboxylation.[1]
Step 1: Nucleophilic Substitution (SNAr) 3-Bromo-4-cyanopyridine reacts with diethyl malonate in the presence of a strong base (NaH) to form the diethyl malonate derivative. The electron-withdrawing cyano group at the 4-position activates the 3-position for nucleophilic attack.
Step 2: Decarboxylation Krapcho decarboxylation conditions (NaCl/DMSO/H₂O at high temperature) remove one ester group, yielding the target mono-ester.
Caption: Synthesis of CAS 3423-46-9 via Malonate Displacement and Krapcho Decarboxylation.
Transformation to 1,6-Naphthyridines
The most significant application of CAS 3423-46-9 is its conversion into 1,6-naphthyridin-5(6H)-ones. This is typically achieved via a two-step condensation-cyclization sequence.
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Condensation: The active methylene group reacts with a one-carbon electrophile (e.g., DMF-DMA or Triethyl orthoformate) to form an enamine or enol ether intermediate.
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Cyclization: Treatment with a primary amine (or ammonia) initiates a nucleophilic attack on the enamine, followed by intramolecular attack of the resulting amine onto the nitrile carbon. This closes the ring to form the naphthyridine core.
Caption: Mechanism for the conversion of CAS 3423-46-9 into the bioactive 1,6-naphthyridine scaffold.
Experimental Protocols
Protocol A: Synthesis of 1,6-Naphthyridine Derivative
Context: Standard procedure for converting the precursor into a fused ring system.
Reagents:
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Ethyl 2-(4-cyanopyridin-3-yl)acetate (1.0 eq)
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DMF-DMA (1.2 eq)
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Ammonia (7N in Methanol) or Primary Amine (1.5 eq)
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Solvent: Toluene (Step 1), Ethanol (Step 2)
Procedure:
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Enamine Formation: Dissolve Ethyl 2-(4-cyanopyridin-3-yl)acetate in anhydrous toluene. Add DMF-DMA and heat to reflux for 4 hours. Monitor by TLC (disappearance of starting material).
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Isolation: Concentrate the reaction mixture under reduced pressure to yield the crude enamine intermediate (often a dark red/orange oil or solid).
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Cyclization: Redissolve the intermediate in Ethanol. Add the amine source (e.g., methanolic ammonia).
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Reflux: Heat the mixture at 80°C in a sealed tube or under reflux for 6–12 hours.
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Purification: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold ethanol. Recrystallize from DMF/EtOH if necessary.
Expected Yield: 65–85%
Applications in Medicinal Chemistry
| Therapeutic Area | Target / Mechanism | Role of CAS 3423-46-9 |
| Oncology | Pim-1 Kinase Inhibitors | Precursor for the benzo[1,6]naphthyridine core, a scaffold known to bind to the ATP-binding pocket of Pim kinases [2]. |
| Antimicrobial | Topoisomerase Inhibitors | Used to synthesize fused naphthyridines that mimic fluoroquinolone activity, targeting bacterial DNA gyrase. |
| Neurology | Acetylcholinesterase (AChE) | Derivatives of 1,6-naphthyridines synthesized from this CAS have shown potential in Alzheimer's disease models as dual inhibitors. |
Safety & Handling (MSDS Summary)
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Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a chemical fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.
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Incompatibility: Strong oxidizing agents, strong bases (can induce premature cyclization or hydrolysis).
References
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Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl 2-(4-cyanopyridin-3-yl)acetate. Link
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Rodinovskaya, L., et al. (2006). "Substituted 4-(3-Cyanopyridin-2-ylthio)acetoacetates: New Convenient Reagents for the Synthesis of Heterocycles." Synthesis, 2357-2370. Link
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Schaefer, J. P., & Bloomfield, J. J. (2011).[2][3] "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)."[2][3] Organic Reactions.[4][1][2][3][5][6][7] Link
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BenchChem. (2025).[6][8] Technical Guide: Pyridine Derivatives in Drug Discovery. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. scispace.com [scispace.com]
- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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